

# EFTUD2 Expression: A Comparative Analysis in Normal and Tumor Tissues

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## Compound of Interest

Compound Name: EFTUD2

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This guide provides an objective comparison of Elongation Factor Tu GTP Binding Domain Containing 2 (**EFTUD2**) expression in normal versus tumor tissues, supported by experimental data. The information presented aims to facilitate research and development efforts targeting **EFTUD2** in oncology.

## Data Presentation: Quantitative Comparison of EFTUD2 Expression

**EFTUD2**, a crucial component of the spliceosome, has been shown to be dysregulated in various malignancies.<sup>[1][2]</sup> The following tables summarize the quantitative data on **EFTUD2** expression at both the mRNA and protein levels in different cancer types compared to corresponding normal tissues.

### EFTUD2 mRNA Expression

Cancer Type	Database/ Study	Normal Tissue Samples (n)	Tumor Tissue Samples (n)	Fold Change/Expression Level	p-value	Reference
Hepatocellular Carcinoma (HCC)	TCGA	50	365	Upregulated in tumor	< 0.001	[3]
Lung Adenocarcinoma (LUAD)	TCGA	59	483	Upregulated in tumor	< 0.05	[4]
Lung Adenocarcinoma (LUAD)	GEO: GSE32863	58	28	Upregulated in tumor	< 0.05	[4]
Lung Adenocarcinoma (LUAD)	GEO: GSE43458	30	80	Upregulated in tumor	< 0.05	[4]
Lung Adenocarcinoma (LUAD)	GEO: GSE75037	83	83	Upregulated in tumor	< 0.05	[4]
Colorectal Cancer (CRC)	TCGA	101	697	Upregulated in tumor	< 0.01	[5]

## EFTUD2 Protein Expression

Cancer Type	Method	Normal Tissue Samples (n)	Tumor Tissue Samples (n)	Expression Level in Tumor	Reference
Hepatocellular Carcinoma (HCC)	IHC	96 (nontumor)	126	High nuclear expression in 42.6% of tumors vs. 9.4% in non-tumor	<a href="#">[3]</a>
Colorectal Cancer (CRC)	CPTAC	96	96	Significantly upregulated	<a href="#">[5]</a>
Lung Adenocarcinoma (LUAD)	IHC	Adjacent normal	174	Significantly higher in tumor	<a href="#">[4]</a>

## Experimental Protocols

Detailed methodologies for the key experiments cited in the data presentation are provided below.

### Immunohistochemistry (IHC)

Objective: To visualize and semi-quantify **EFTUD2** protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Protocol:

- Deparaffinization and Rehydration:
  - Immerse slides in Xylene: 2 x 5 minutes.
  - 100% Ethanol: 2 x 3 minutes.
  - 95% Ethanol: 1 minute.

- 80% Ethanol: 1 minute.
- Wash in distilled water.
- Antigen Retrieval:
  - Perform heat-induced epitope retrieval.
  - Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0).
  - Heat in a steamer or water bath at 95-100°C for 20-30 minutes.[\[3\]](#)
  - Alternatively, use high-pressure antigen retrieval with 10 mM citrate buffer (pH 6.0).[\[3\]](#)
  - Cool slides for 20-30 minutes at room temperature.
- Blocking:
  - Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.
  - Wash with PBS.
  - Block non-specific binding with 5% normal goat serum in PBS for 1 hour at room temperature.
- Primary Antibody Incubation:
  - Incubate with a primary antibody against **EFTUD2**. Recommended dilutions:
    - Rabbit polyclonal: 1:100[\[3\]](#)
    - Rabbit polyclonal: 1:500[\[1\]](#)
    - Rabbit polyclonal: 1:50 - 1:200[\[2\]](#)[\[6\]](#)
  - Incubate overnight at 4°C in a humidified chamber.
- Secondary Antibody and Detection:

- Wash slides with PBS.
- Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1-2 hours at room temperature.
- Wash with PBS.
- Incubate with an avidin-biotin-peroxidase complex (ABC) reagent.
- Develop with 3,3'-diaminobenzidine (DAB) substrate.
- Counterstain with hematoxylin.
- Dehydration and Mounting:
  - Dehydrate through graded ethanol and xylene.
  - Mount with a permanent mounting medium.

## Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the relative mRNA expression levels of **EFTUD2**.

Protocol:

- RNA Extraction and cDNA Synthesis:
  - Extract total RNA from tissues or cells using a suitable kit.
  - Assess RNA quality and quantity.
  - Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
- qPCR Reaction:
  - Prepare a reaction mix containing:
    - SYBR Green Master Mix

- Forward and Reverse primers for **EFTUD2** (e.g., Forward: 5'-CGCCACATTGTGGATGAGGTCA-3', Reverse: 5'-TGGCAAAGGAGACCAGCGTGAA-3')
- cDNA template
- Nuclease-free water
- Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
- Thermal Cycling Conditions:
  - Initial denaturation: 95°C for 10 minutes.
  - 40 cycles of:
    - Denaturation: 95°C for 15 seconds.
    - Annealing/Extension: 60°C for 1 minute.[\[7\]](#)
  - Melting curve analysis to confirm product specificity.
- Data Analysis:
  - Calculate the relative expression of **EFTUD2** using the 2- $\Delta\Delta C_t$  method.

## Western Blotting

Objective: To detect and quantify **EFTUD2** protein levels in tissue or cell lysates.

Protocol:

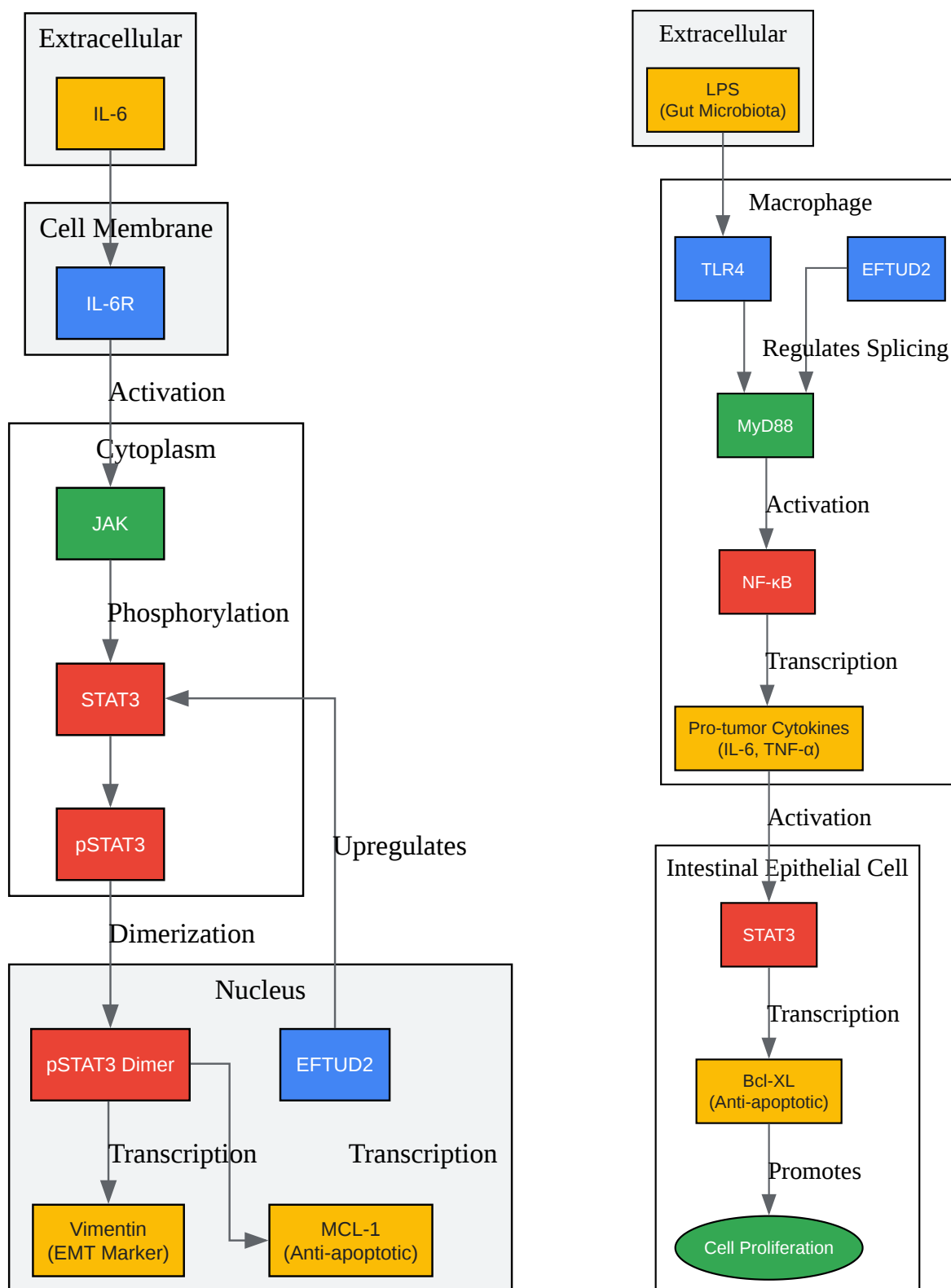
- Protein Extraction and Quantification:
  - Lyse cells or tissues in RIPA buffer containing protease inhibitors.
  - Centrifuge to pellet cell debris and collect the supernatant.
  - Determine protein concentration using a BCA or Bradford assay.

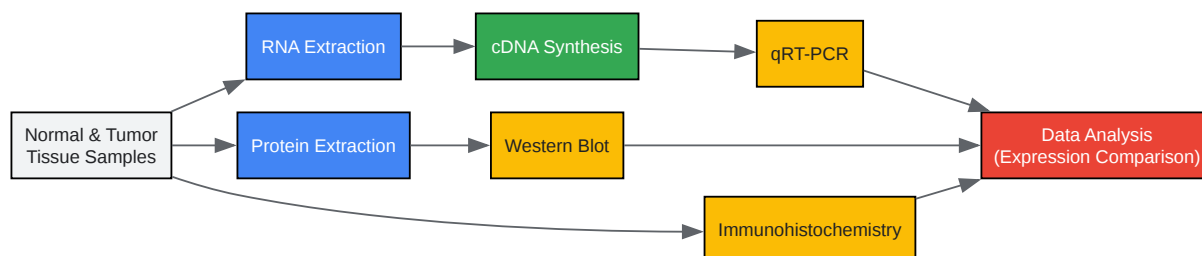
- SDS-PAGE and Protein Transfer:
  - Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.
  - Separate proteins on a 7.5-10% SDS-polyacrylamide gel.
  - Transfer proteins to a PVDF or nitrocellulose membrane.
- Blocking and Antibody Incubation:
  - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[\[8\]](#)
  - Incubate the membrane with a primary antibody against **EFTUD2** overnight at 4°C. Recommended dilutions:
    - Rabbit polyclonal: 1:500 - 1:2000[\[2\]](#)
    - Rabbit polyclonal: 1:1000[\[1\]](#)
    - Mouse monoclonal: 1:1000[\[9\]](#)
- Secondary Antibody and Detection:
  - Wash the membrane with TBST.
  - Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse) at a dilution of 1:2000 to 1:10,000 for 1 hour at room temperature.[\[8\]](#)[\[9\]](#)
  - Wash the membrane with TBST.
  - Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Data Analysis:
  - Image the blot using a chemiluminescence imaging system.
  - Normalize the **EFTUD2** band intensity to a loading control (e.g., β-actin, GAPDH).

## Mandatory Visualization

The following diagrams illustrate key signaling pathways and a general experimental workflow involving **EFTUD2**.







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## References

- 1. EFTUD2 Polyclonal Antibody (PA5-30310) [thermofisher.com]
- 2. EFTUD2 antibody | Generunner [generunner.net]
- 3. Anti-EFTUD2 Antibody (A12061) | Antibodies.com [antibodies.com]
- 4. Spliceosome protein EFTUD2: A potential pathogenetic factor in tumorigenesis and some developmental defects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
- 6. novusbio.com [novusbio.com]
- 7. mdpi.com [mdpi.com]
- 8. origene.com [origene.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
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